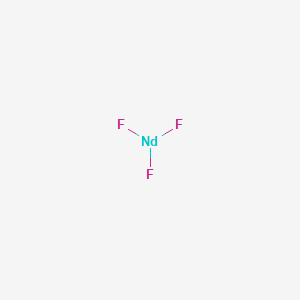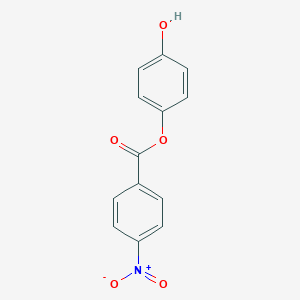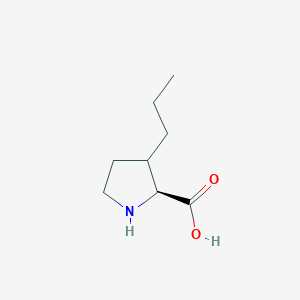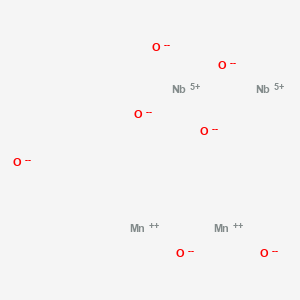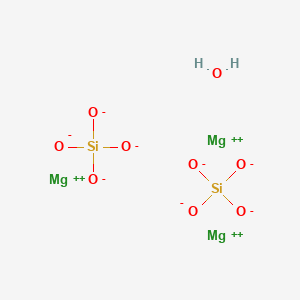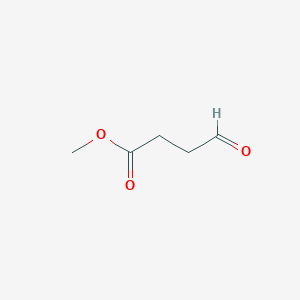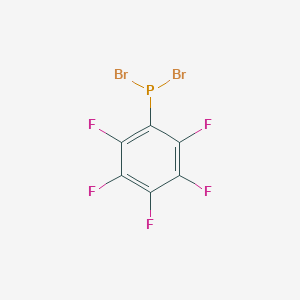
2,3-Dihydroxybutanedioate;tin(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioate;tin(4+) is a chemical compound that is commonly used in scientific research. It is a tin complex of tartaric acid and is often used as a chiral ligand in asymmetric synthesis.
作用機序
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) is not well understood. It is believed to act as a Lewis acid, coordinating with other molecules to form chiral complexes. These complexes can then be used in asymmetric synthesis reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2,3-Dihydroxybutanedioate;tin(4+). However, it is known to be a relatively non-toxic compound that is not harmful to humans or animals.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dihydroxybutanedioate;tin(4+) in lab experiments is its ability to act as a chiral ligand in asymmetric synthesis. This allows researchers to synthesize chiral compounds in a more efficient and cost-effective manner. However, one limitation of using 2,3-Dihydroxybutanedioate;tin(4+) is that it is not suitable for all types of reactions and may not be effective in certain circumstances.
将来の方向性
There are several future directions for research involving 2,3-Dihydroxybutanedioate;tin(4+). One area of interest is the development of new chiral ligands based on this compound. Researchers are also exploring the use of 2,3-Dihydroxybutanedioate;tin(4+) in the synthesis of new pharmaceuticals and natural products. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of chemistry.
Conclusion:
In conclusion, 2,3-Dihydroxybutanedioate;tin(4+) is a useful compound in scientific research, particularly in the field of asymmetric synthesis. Its ability to act as a chiral ligand makes it a valuable tool for the synthesis of chiral compounds. While there is still much to learn about the mechanism of action and potential applications of this compound, ongoing research is likely to yield new insights and discoveries in the future.
合成法
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) can be achieved by reacting tin(IV) chloride with tartaric acid in the presence of a base. The resulting compound is a white solid that is soluble in water and other polar solvents.
科学的研究の応用
2,3-Dihydroxybutanedioate;tin(4+) is commonly used in asymmetric synthesis as a chiral ligand. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of chiral catalysts for use in organic reactions.
特性
CAS番号 |
14844-29-2 |
|---|---|
製品名 |
2,3-Dihydroxybutanedioate;tin(4+) |
分子式 |
C4H4O6Sn+2 |
分子量 |
266.78 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioate;tin(4+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+4/p-2 |
InChIキー |
BEDWIHMMPCXSCV-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
その他のCAS番号 |
14844-29-2 |
同義語 |
tin tartrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



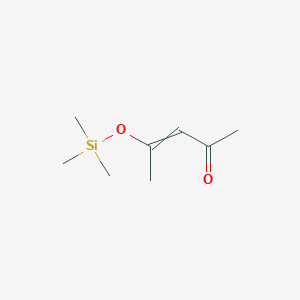
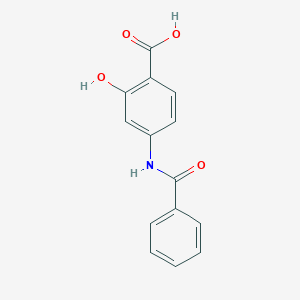
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
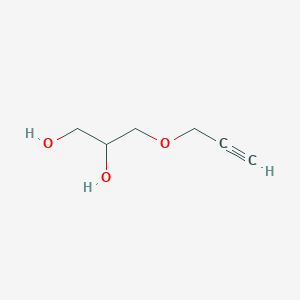

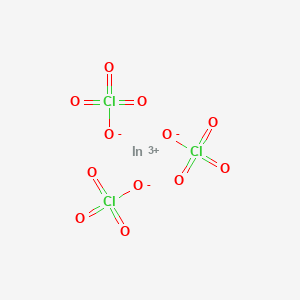
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
